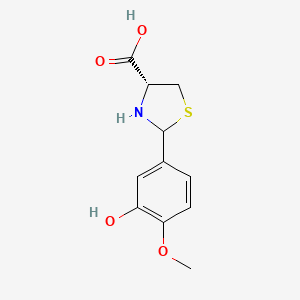

(4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Vue d'ensemble

Description

(4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazolidine ring, a carboxylic acid group, and a phenolic moiety with a methoxy substituent, which contribute to its distinctive properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with cysteine under specific conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions often include an acidic or basic catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Carboxamide Derivative Formation

The carboxylic acid group undergoes coupling with amines using EDC.HCl/DMAP as coupling agents :

| Amine Used | Reaction Time (h) | Yield (%) |

|---|---|---|

| p-Amino benzoic acid | 4–24 | 20–72 |

| Morpholine | 12 | 45–68 |

| p-Anisidine | 18 | 30–55 |

Steric hindrance from the 3-hydroxy-4-methoxyphenyl group reduces reaction efficiency compared to simpler aryl substituents .

Acid-Base Reactions

The carboxylic acid moiety participates in:

Ring-Opening Reactions

The thiazolidine ring undergoes hydrolysis under strong acidic (HCl) or basic (NaOH) conditions, yielding:

Dynamic Kinetic Resolution

The synthesis mechanism involves:

-

Formation of Schiff base intermediates (Z/E isomers)

-

Thiolate attack leading to two diastereomeric transition states

-

Intramolecular hydrogen bonding stabilizing the (4R) configuration :

Steric Effects on Reactivity

The 3-hydroxy-4-methoxyphenyl group creates steric hindrance that:

Analytical Characterization of Reaction Products

Stability and Degradation

Applications De Recherche Scientifique

(4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative with potential applications in scientific research, particularly in the context of drug discovery and materials science .

Chemical Information

- Names and Identifiers :

- IUPAC Name : (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

- Molecular Formula : C11H13NO4S

- Molecular Weight : 255.29 g/mol

- CAS Number : While not explicitly listed for the (4R) isomer, similar compounds like (4S)-2-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid have CAS numbers such as 1265908-22-2 .

- Other Synonyms : Several synonyms are listed, including (4R)-2-(3-hydroxy-4-methoxyphenyl)thiazolidine-4-carboxylic acid .

- Structure : The compound features a thiazolidine ring structure with a carboxylic acid group and a 3-hydroxy-4-methoxyphenyl substituent .

Scientific Research Applications

While specific applications of this compound are not detailed in the provided search results, research on similar thiazolidine derivatives suggests potential uses:

- Anticancer Agents : Thiazolidinone analogs have demonstrated anticancer activities by targeting CDK2 and EGFR, and by inducing apoptosis in cancer cell lines .

- CDK Inhibitors : Other compounds, such as pyrazolo-pyridines and pyrido-pyrimidines, have been investigated as CDK inhibitors, demonstrating the potential of similar structural classes in cancer therapy .

- Enzyme Inhibition : Thiazolidine derivatives have been studied for their inhibitory activity against enzymes like tyrosinase .

- Synthesis of Carboxamide Derivatives : Thiazolidine derivatives can be used in the synthesis of carboxamide derivatives, which may have various biological activities .

Related Research

- Antioxidant Activity: Thiazolidine derivatives have demonstrated antioxidant activity .

- Tyrosinase Inhibition: Studies have explored the potential of thiazolidine derivatives as tyrosinase inhibitors .

- Molecular Docking Studies: Molecular docking studies are used to investigate the interaction of thiazolidine derivatives with target proteins .

Mécanisme D'action

The mechanism of action of (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, while the thiazolidine ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Hydroxy-4-methoxyphenylacetic acid

- 4-Hydroxy-3-methoxyphenylacetonitrile

- Homovanillic acid

Uniqueness

(4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the thiazolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. The combination of the phenolic and thiazolidine moieties enhances its potential for diverse applications in research and industry.

Activité Biologique

(4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, a thiazolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a molecular formula of CHNS and a molecular weight of 255.29 g/mol . The following sections will detail its biological activities, including antioxidant properties, cytotoxic effects, and potential therapeutic applications.

Antioxidant Activity

Recent studies have demonstrated that thiazolidine derivatives exhibit significant antioxidant properties. For instance, a study evaluated the antioxidant capabilities of various thiazolidine compounds using two assays: DPPH and ABTS. The results indicated that certain derivatives possess substantial radical scavenging effects, which are crucial for mitigating oxidative stress in biological systems .

Table 1: Antioxidant Activity of Thiazolidine Derivatives

| Compound | IC50 (µM) DPPH | IC50 (µM) ABTS |

|---|---|---|

| This compound | 16.5 ± 0.37 | 15.9 ± 2.5 |

| Control (Kojic Acid) | 15.9 ± 2.5 | Not applicable |

| Other Derivatives | Varies between 40 - 90 | Varies |

Cytotoxic Effects

The biological activity of this compound has also been assessed in terms of its cytotoxic effects on various cell lines. A study involving zebrafish models revealed that exposure to this compound resulted in ultrastructural changes in testicular tissues, indicating potential toxic effects on reproductive health .

Case Study: Zebrafish Testicular Tissue Analysis

In an experimental setup, zebrafish were exposed to varying concentrations of the compound (0.2 mM, 0.4 mM, and 0.6 mM) for five days. The findings highlighted:

- Mitochondrial Degeneration : Observed as swelling and loss of cristae in Sertoli cells.

- Autophagic Vacuoles : Detected within Sertoli cells at higher concentrations.

- Decreased Testosterone Production : Linked to structural abnormalities in the seminiferous tubules.

These results suggest that while the compound may possess beneficial properties, it also poses risks that necessitate careful consideration in pharmaceutical applications .

The mechanisms through which thiazolidine derivatives exert their effects include:

- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes such as neuraminidase, which is critical for viral replication .

- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may involve the modulation of ROS levels, thereby protecting cells from oxidative damage .

Propriétés

IUPAC Name |

(4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-16-9-3-2-6(4-8(9)13)10-12-7(5-17-10)11(14)15/h2-4,7,10,12-13H,5H2,1H3,(H,14,15)/t7-,10?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCRXBNKTDNEAY-BYDSUWOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2NC(CS2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2N[C@@H](CS2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.